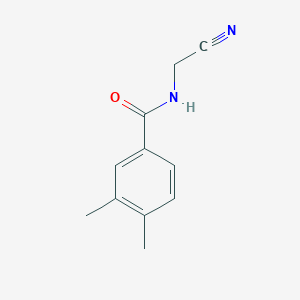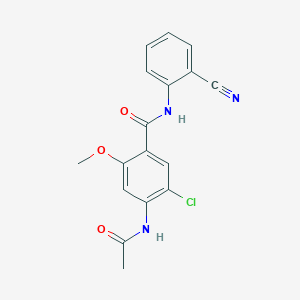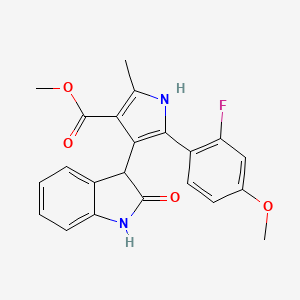![molecular formula C20H22N2O2S B11162207 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11162207.png)
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that combines an indole structure with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base.
Attachment of the ethylsulfanyl group: This can be done through a nucleophilic substitution reaction where an ethylthiol reacts with a suitable leaving group on the indole ring.
Formation of the benzamide: The final step involves the reaction of the substituted indole with benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The benzamide linkage may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Shares the indole structure but lacks the benzamide moiety.
5-Methoxy-2-methyl-3-indoleacetic acid: Similar indole structure with different functional groups.
Uniqueness
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the combination of the ethylsulfanyl group, methoxy-substituted indole, and benzamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H22N2O2S/c1-3-25-19-7-5-4-6-16(19)20(23)21-11-10-14-13-22-18-9-8-15(24-2)12-17(14)18/h4-9,12-13,22H,3,10-11H2,1-2H3,(H,21,23) |
InChI Key |
JCGQDHQGUZBNKE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162145.png)


![2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11162154.png)

![1-cyclohexyl-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162164.png)
![N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11162168.png)
![1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162172.png)

![(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11162190.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide](/img/structure/B11162194.png)
![ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11162202.png)
![N-(5-chloro-2-methoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162214.png)
